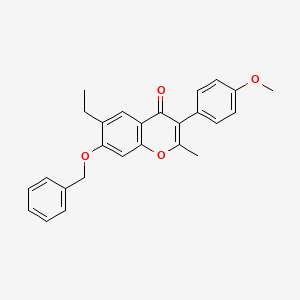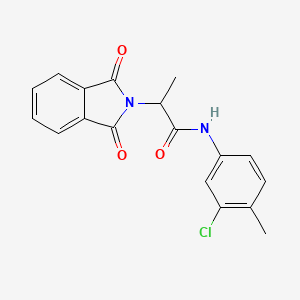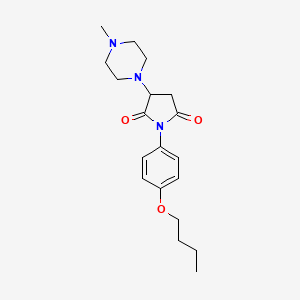![molecular formula C16H17ClN2O4S2 B5144338 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide, commonly known as CBMN, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CBMN has been reported to possess anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of CBMN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CBMN has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CBMN has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
CBMN has been reported to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. CBMN has also been reported to inhibit the proliferation and migration of cancer cells. In addition, CBMN has been reported to have antibacterial and antifungal activity.
実験室実験の利点と制限
CBMN has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been reported to have low toxicity. CBMN has also been reported to be stable under a wide range of conditions. However, CBMN has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, CBMN has been reported to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of CBMN. One direction is the development of more efficient synthesis methods for CBMN and its derivatives. Another direction is the investigation of the mechanism of action of CBMN, which could lead to the development of more effective therapeutic agents. In addition, the study of the pharmacokinetics and pharmacodynamics of CBMN could provide valuable information for the development of new drugs. Finally, the investigation of the potential synergistic effects of CBMN with other drugs could lead to the development of more effective combination therapies.
合成法
The synthesis of CBMN involves the reaction of 2-chlorobenzyl chloride with 2-mercaptoethylamine, followed by the reaction of the resulting product with 4-methyl-3-nitrobenzenesulfonyl chloride. The final product, CBMN, is obtained through purification and isolation techniques. The synthesis of CBMN has been reported in several studies, and the yield and purity of the product have been optimized through various methods.
科学的研究の応用
CBMN has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. CBMN has also been reported to possess antitumor properties, making it a potential candidate for cancer therapy. In addition, CBMN has been reported to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-12-6-7-14(10-16(12)19(20)21)25(22,23)18-8-9-24-11-13-4-2-3-5-15(13)17/h2-7,10,18H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOKZRAWRIUWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-4-methyl-3-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)
![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
![3-(4-methoxybenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144279.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)
![1-[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5144291.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5144304.png)
![2-(4-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5144309.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5144316.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)

![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)